Pentadecadiene-1,14
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H28 |
|---|---|
Molecular Weight |
208.38 g/mol |
IUPAC Name |
pentadeca-1,14-diene |
InChI |
InChI=1S/C15H28/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3-4H,1-2,5-15H2 |
InChI Key |
CXFSMVPFLZVLLK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCCCC=C |
Origin of Product |
United States |
Synthetic Methodologies for Pentadecadiene 1,14
Established Chemical Synthesis Routes to Long-Chain Terminal Dienes
Traditional methods for the synthesis of long-chain terminal dienes often rely on well-established reactions in organic chemistry, such as Grignard reactions and Wittig olefination. These methods typically involve the coupling of two smaller fragments to construct the long carbon chain with terminal unsaturation.
One common strategy involves the coupling of two ω-alkenyl Grignard reagents with a dihaloalkane. For the synthesis of pentadecadiene-1,14, this could theoretically involve the reaction of a C5 Grignard reagent with a C5 dihalide. However, controlling the stoichiometry and preventing side reactions such as elimination can be challenging.
A more controlled and widely used established method is the Wittig reaction . This reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. For the synthesis of a long-chain α,ω-diene, a bifunctional approach can be employed. For instance, a di-ylide can be reacted with two equivalents of an aldehyde, or a di-aldehyde can be reacted with two equivalents of a mono-ylide.
A plausible synthetic route to this compound using the Wittig reaction could start from 1,11-dibromoundecane. This would be converted to the corresponding bis(triphenylphosphonium) salt. Treatment of this salt with a strong base would generate the di-ylide, which could then be reacted with formaldehyde (B43269) to introduce the two terminal double bonds.
Table 1: Comparison of Established Synthesis Routes for Long-Chain α,ω-Dienes
| Synthetic Route | Description | Advantages | Disadvantages |
|---|---|---|---|
| Grignard Coupling | Coupling of ω-alkenyl Grignard reagents with dihaloalkanes. | Utilizes readily available starting materials. | Difficult to control stoichiometry; potential for side reactions. |
Emerging Approaches for High Purity α,ω-Diene Synthesis
More recent synthetic strategies have focused on developing more efficient and atom-economical methods for the synthesis of high-purity α,ω-dienes. Olefin metathesis has emerged as a particularly powerful tool in this regard.
Acyclic Diene Metathesis (ADMET) polymerization is a step-growth condensation polymerization that utilizes a metal carbene catalyst, such as a Grubbs catalyst, to couple α,ω-dienes with the liberation of a small volatile alkene, typically ethylene (B1197577). While ADMET is primarily used for polymerization, the reverse reaction, or a controlled cross-metathesis, can be employed for the synthesis of specific dienes.
A highly effective emerging approach is the cross-metathesis of a long-chain internal alkene with ethylene (ethenolysis) . This method can be used to cleave larger molecules into smaller, terminally unsaturated fragments. For instance, a long-chain di-unsaturated fatty acid ester derived from renewable resources could be subjected to ethenolysis to yield a mixture of α,ω-dienes, from which this compound could potentially be isolated.
Another innovative approach involves the upcycling of copolymers . A two-step method has been reported that generates industrially relevant α,ω-dienes from the copolymerization of ethylene and butadiene, followed by ethenolysis of the resulting copolymer. This process yields a distribution of α,ω-dienes in the C10-C20 range.
The synthesis of long-chain α,ω-dicarboxylic acids from renewable sources like fatty acids and plant oils through enzymatic or fermentation processes also presents an indirect route to α,ω-dienes. These dicarboxylic acids can then be reduced to the corresponding diols, which in turn can be converted to the di-halides or di-tosylates for subsequent elimination reactions to form the terminal dienes.
Table 2: Overview of Emerging Synthetic Approaches for α,ω-Dienes
| Synthetic Approach | Catalyst/Reagents | Key Features | Potential for this compound |
|---|---|---|---|
| Cross-Metathesis (Ethenolysis) | Grubbs-type catalysts | Atom-economical; can utilize renewable feedstocks. | Applicable to long-chain unsaturated precursors. |
| Copolymer Upcycling | Titanium bisphenoxide bisthiolate catalyst, Methylaluminoxane (MAO), Metathesis catalyst | Utilizes readily available monomers; produces a range of dienes. | This compound could be a component of the product mixture. |
Control of Regioselectivity and Stereoselectivity in Diene Synthesis
The control of regioselectivity and stereoselectivity is crucial in the synthesis of dienes, particularly for more complex structures. For a simple, non-conjugated α,ω-diene like this compound, the primary concern for regioselectivity is ensuring the formation of the terminal double bonds without isomerization to internal positions. Stereoselectivity is less of a concern for the terminal double bonds themselves, but the principles are important in the broader context of diene synthesis.
Regioselectivity:
In cross-metathesis reactions , the choice of catalyst and reaction conditions can influence the regioselectivity. For the synthesis of terminal dienes, the reaction is often driven by the release of a volatile byproduct like ethylene. The use of catalysts that exhibit a high preference for reacting with terminal double bonds is key. For example, in the cross-metathesis of a terminal alkene with an internal alkene, a catalyst that favors the formation of a new terminal double bond would be desirable.
In Heck reactions , which couple an alkene with an organohalide, regioselectivity is a significant challenge. However, recent advances have shown that the regioselectivity can be catalyst-controlled rather than substrate-controlled. The use of specific ligands, such as 2,9-dimethylphenanthroline, has been shown to favor the formation of branched dienes over linear ones in certain systems.
Stereoselectivity:
While not directly applicable to the terminal alkenes of this compound, the control of stereochemistry is paramount in the synthesis of substituted dienes. In olefin metathesis , the development of stereoselective catalysts has been a major focus. For instance, certain ruthenium-based catalysts have been designed to favor the formation of either Z- or E-isomers in cross-metathesis reactions. The second-generation Grubbs-Hoveyda catalyst is often used to achieve good E-selectivity in the formation of new double bonds.
In the Wittig reaction , the stereochemical outcome is influenced by the nature of the ylide. Stabilized ylides generally lead to the formation of (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes. This selectivity arises from the relative stabilities of the diastereomeric betaine (B1666868) or oxaphosphetane intermediates.
The development of catalysts and reagents that can precisely control both the position and the geometry of double bonds in long-chain molecules remains an active area of research, with significant implications for the synthesis of complex molecules like this compound and its derivatives.
Advanced Reaction Chemistry and Transformation Mechanisms of Pentadecadiene 1,14
Olefin Metathesis Reactions of Terminal Dienes
Olefin metathesis is a powerful synthetic tool that involves the redistribution of carbon-carbon double bonds, catalyzed by transition metal complexes. Terminal dienes like pentadecadiene-1,14 are particularly amenable to these reactions, leading to the formation of new carbon-carbon bonds.
Acyclic Diene Metathesis (ADMET) Polymerization Mechanisms
Acyclic Diene Metathesis (ADMET) polymerization is a step-growth polymerization technique that utilizes α,ω-dienes as monomers nih.govjove.comorgoreview.com. In the case of this compound, ADMET polymerization leads to the formation of linear unsaturated polymers with the expulsion of ethylene (B1197577) gas, which serves as the thermodynamic driving force for the reaction nih.govjove.comorgoreview.comadvancedsciencenews.com. The mechanism of olefin metathesis, including ADMET, typically proceeds via a metallacyclobutane intermediate, often referred to as the Chauvin mechanism jove.commasterorganicchemistry.comresearchgate.netmdpi.com.
Ruthenium-based carbene catalysts, such as Grubbs catalysts, are commonly employed for ADMET polymerization due to their high activity and functional group tolerance nih.govjove.commasterorganicchemistry.com. For instance, this compound (referred to as "terminal diene 14" in some studies) has been polymerized under standard ADMET conditions using the ruthenium catalyst Ru-1 in 1,2,4-trichlorobenzene (B33124) at 50 °C under high vacuum (~100 mTorr) for 16 hours nih.gov. The resulting polymer, poly-1, exhibited a number-average molecular weight (Mn) of 13.1 kg/mol and a dispersity (Đ) of 2.61, with a cis content of 23% as determined by 1H NMR nih.gov. The stereoselectivity (cis/trans content) of the resulting polymer can be influenced by the catalyst design and reaction conditions nih.gov. Dithiolate ruthenium catalysts (e.g., Ru-3 and Ru-4) have been noted to form unstable ruthenium methylidene intermediates when reacting with terminal diene monomers, often leading to catalyst deactivation and no polymer formation nih.gov.
The efficiency of ADMET polymerization is significantly enhanced by the continuous removal of the volatile ethylene byproduct from the reaction mixture, shifting the equilibrium towards polymer formation jove.comadvancedsciencenews.com. This allows for the synthesis of high-molecular-weight polymers advancedsciencenews.com.
Table 1: ADMET Polymerization of this compound nih.gov
| Catalyst | Solvent | Temperature (°C) | Pressure (mTorr) | Time (h) | Mn ( kg/mol ) | Đ | Cis Content (%) |
| Ru-1 | 1,2,4-trichlorobenzene | 50 | ~100 | 16 | 13.1 | 2.61 | 23 |
| Ru-3 | N/A | N/A | N/A | N/A | No Polymer | N/A | N/A |
| Ru-4 | N/A | N/A | N/A | N/A | No Polymer | N/A | N/A |
Cross-Metathesis Reactions with Diverse Olefinic Substrates
Cross-metathesis (CM) involves the intermolecular coupling of two different olefinic substrates mdpi.comorganic-chemistry.org. This compound, with its two terminal double bonds, can participate in CM reactions with a variety of other olefins, leading to the formation of new, functionalized alkenes. This reaction is also catalyzed by ruthenium-based catalysts, similar to those used in ADMET organic-chemistry.orgbeilstein-journals.orgresearchgate.netresearchgate.netapeiron-synthesis.com.
Challenges in cross-metathesis often include the formation of undesired homocoupled products and controlling the stereoselectivity (E/Z isomers) of the newly formed double bond organic-chemistry.orgcaltech.eduresearchgate.net. Strategies to minimize homocoupling and favor the desired cross-product include using one olefin in significant excess or introducing steric bulk around one of the alkene functionalities organic-chemistry.orgcaltech.edu. Terminal olefins generally react efficiently in CM reactions, although 1,1-disubstituted olefins may react less efficiently caltech.edu.
Terminal dienes can undergo CM with diverse olefinic partners, including electron-deficient olefins such as acrylic acid and acrylate (B77674) esters researchgate.netresearchgate.netapeiron-synthesis.com. The reactions are often stereoselective, favoring the formation of (E)-isomers, and can tolerate various functional groups like esters, ethers, aldehydes, and nitriles researchgate.net.
Directed Functionalization at Terminal Double Bonds
The terminal double bonds of this compound offer specific sites for directed functionalization, allowing for the regioselective introduction of various chemical functionalities.
Regioselective Hydroboration and Subsequent Transformations of Dienes
Hydroboration is a highly regioselective and stereoselective reaction involving the addition of a hydrogen-boron bond across a carbon-carbon double bond wikipedia.orgredalyc.org. For terminal alkenes, hydroboration typically proceeds with anti-Markovnikov regioselectivity, meaning the boron atom adds to the less substituted carbon, and the hydrogen adds to the more substituted carbon wikipedia.orgredalyc.orgchemrxiv.orguni-hamburg.de. The reaction also exhibits syn-addition, where both the hydrogen and boron add to the same face of the double bond wikipedia.orgchemrxiv.org.
Various borane (B79455) reagents can be used, including borane-tetrahydrofuran (B86392) (BH₃·THF), borane-dimethyl sulfide (B99878) (BMS), and hindered dialkylboranes like 9-borabicyclo[3.3.1]nonane (9-BBN) or dicyclohexylborane (B74569) (Chx₂BH), which can enhance regioselectivity wikipedia.orgumich.edu. While BH₃ can add to all three alkene molecules to form a trialkylborane, bulky boranes are often preferred for improved regioselectivity, especially in the context of multiple double bonds wikipedia.org.
A key advantage of hydroboration is that the resulting organoborane compounds are versatile intermediates that can be readily transformed into other functional groups. The most common subsequent transformation is oxidation with hydrogen peroxide (H₂O₂) in the presence of a base (e.g., sodium hydroxide, NaOH), which replaces the carbon-boron bond with a carbon-hydroxyl bond, yielding an alcohol wikipedia.orguni-hamburg.deorganic-chemistry.org. This two-step hydroboration-oxidation sequence provides a reliable method for the anti-Markovnikov hydration of alkenes uni-hamburg.de. For dienes like this compound, double hydroboration is possible, leading to bis(boryl)alkanes, which can then be further functionalized researchgate.net. Metal-catalyzed hydroboration, utilizing catalysts such as Pd(0), Pd(II), Rh(I), Ir(I), Cu(I), and Fe, can also achieve regioselective addition, sometimes with different selectivities depending on the catalyst and diene substitution pattern organic-chemistry.orgrsc.org.
Metal-Catalyzed Hydroamination of Terminal Olefins
Hydroamination is a highly atom-economical and environmentally friendly reaction that involves the formal addition of an N-H bond of an amine across a carbon-carbon multiple bond wikipedia.orgresearchgate.net. For unactivated terminal alkenes, such as those found in this compound, this reaction typically requires a catalyst wikipedia.orgescholarship.org.
Transition metal complexes play a crucial role in facilitating hydroamination reactions. Various metal catalysts, including those based on ruthenium, palladium, nickel, rhodium, gold, and early transition metals like lanthanides, have been developed wikipedia.orgresearchgate.netescholarship.orglibretexts.orgacs.org. The mechanisms of metal-catalyzed hydroamination can vary, often involving steps such as nucleophilic attack of a nitrogen nucleophile on a coordinated alkene, oxidative addition of an N-H bond, or insertion of the alkene into a metal-amide bond wikipedia.orgescholarship.orglibretexts.orgacs.org.
Regioselectivity is a critical aspect of hydroamination, with reactions yielding either Markovnikov or anti-Markovnikov products depending on the catalyst and reaction conditions researchgate.netacs.org. For terminal olefins, achieving anti-Markovnikov addition (where the nitrogen adds to the terminal carbon) is often a synthetic goal. While specific studies on the hydroamination of this compound are not widely reported, the general principles and catalytic systems developed for other unactivated terminal alkenes are applicable.
Diamination Reactions of Unsaturated Systems
Diamination reactions involve the introduction of two amino groups across an unsaturated system, leading to the formation of vicinal 1,2-diamines researchgate.netnih.govorganic-chemistry.orgrsc.org. These compounds are important building blocks in organic synthesis and are found in various biologically active molecules rsc.org. For terminal olefins, diamination can be achieved through several catalytic approaches.
One prominent method involves palladium(0)-catalyzed diamination, which can proceed via oxidative insertion of Pd(0) into an N-N bond (e.g., of di-tert-butyldiaziridinone) followed by migratory insertion of the alkene organic-chemistry.orgacs.org. Copper(II)-catalyzed diamination reactions have also been reported, often proceeding via radical mechanisms or through aminocupration intermediates nih.govrsc.orgacs.org. Rhodium(III)-catalyzed aziridination of alkenes followed by ring-opening with an amine nucleophile is another strategy to access vicinal diamines from terminal alkenes organic-chemistry.org. More recently, iodine-catalyzed stereospecific diaminations of unactivated alkenes have also been developed organic-chemistry.org.
The regioselectivity of diamination reactions is crucial, ensuring the desired placement of the two amino groups researchgate.netorganic-chemistry.orgrsc.org. While direct examples for this compound are not detailed in the available literature, the methodologies developed for the diamination of other terminal alkenes and unsaturated systems provide a framework for its potential transformation into diaminated derivatives.
Radical-Mediated Reactions of Nonconjugated Dienes
Mechanistic Interpretation of Peroxyl Radical Formation and β-Fragmentation
The reaction chemistry of unsaturated hydrocarbons, particularly dienes like this compound, often involves complex free-radical mechanisms, especially under oxidative conditions. A critical aspect of these transformations is the formation of peroxyl radicals and their subsequent β-fragmentation. This section delves into the mechanistic interpretation of these processes as they pertain to this compound, drawing upon established principles of radical chemistry in similar unsaturated systems.
Peroxyl Radical Formation
The initiation of radical reactions in this compound typically begins with the abstraction of a hydrogen atom, often from an allylic position, to form a carbon-centered radical (R•). For this compound, with terminal double bonds at positions 1 and 14, hydrogen abstraction would preferentially occur at the allylic carbons (e.g., C3, C12, or internal allylic positions if the diene were conjugated, though this compound is a non-conjugated diene). The resulting carbon-centered radical is often resonance-stabilized. Once formed, these carbon-centered radicals react rapidly with molecular oxygen (O₂) to generate peroxyl radicals (ROO•). This oxygen addition is generally a fast and reversible process mdpi.com.
The formation of the peroxyl radical can be represented as: R• + O₂ ⇌ ROO•
For a non-conjugated diene, the formation of the non-conjugated peroxyl radical and its subsequent rearrangement are influenced by the substitution of the alkene precursor and the intermediate pentadienyl radical nih.gov. Steric effects of substituents on intermediate pentadienyl radicals can play a significant role in controlling the product distribution nih.gov.
β-Fragmentation Mechanism
β-Fragmentation is a unimolecular decomposition pathway for peroxyl radicals (ROO•) where a bond in the β-position to the radical center breaks, leading to the loss of molecular oxygen (O₂) and the reformation of a carbon-centered radical (R•) mdpi.comnih.gov. This process is in competition with other reactions of the peroxyl radical, such as hydrogen atom transfer (H-abstraction) to form a hydroperoxide (ROOH) mdpi.comresearchgate.net.
The β-fragmentation of a peroxyl radical can be represented as: ROO• → R• + O₂
In the context of dienes and polyunsaturated lipids, β-fragmentation is a crucial step that can lead to isomerization of double bond geometry nih.gov. For instance, in lipid peroxidation, the isomerization of a cis,trans conjugated diene hydroperoxide to a trans,trans diene is initiated by the reversion of the hydroperoxide back to the peroxyl radical, followed by β-fragmentation of the peroxyl radical to a pentadienyl radical nih.gov. This process can occur with the conformation of the carbon chain unchanged (cisoid) or rearranged (transoid) nih.gov. The rate of fragmentation into a pentadienyl radical with a transoid conformation can be significantly faster than into a cisoid pentadienyl radical nih.gov.
The rate of β-fragmentation (kβ) is dependent on the stability of the reformed carbon-centered radical mdpi.com. Bis-allylic peroxyl radicals, for example, have been observed to undergo β-fragmentation at rates more than three orders of magnitude faster than conjugated peroxyls nih.govmdpi.com. This indicates that the structural environment and the stability of the radical formed upon O₂ loss are critical determinants of the fragmentation rate.
Mechanistic Implications for this compound
For this compound, which features two isolated double bonds, initial radical formation (e.g., by hydrogen abstraction) would likely occur at the allylic positions adjacent to either the C1=C2 or C14=C15 double bonds, or potentially from internal methylene (B1212753) groups depending on the initiating species and conditions. The resulting allylic radical would then react with O₂ to form a peroxyl radical. The subsequent β-fragmentation of this peroxyl radical would involve the expulsion of O₂ and the reformation of the carbon-centered radical. This regenerated radical could then undergo further reactions, including intramolecular rearrangements leading to double bond shifts or cyclization, or react with other molecules nih.gov.
The competition between β-fragmentation and hydrogen atom transfer to form hydroperoxides determines the distribution of isomeric products mdpi.com. If propagation (H-atom abstraction) outcompetes β-fragmentation, cis,trans hydroperoxides may be formed as kinetic products. Conversely, if β-fragmentation is significant, it allows for isomerization, leading to trans,trans hydroperoxides as thermodynamic products mdpi.com.
Detailed Research Findings and Kinetic Considerations
Table 1: Representative Peroxyl Radical β-Fragmentation Rate Constants
| Peroxyl Radical Type | Rate Constant (kβ) | Notes | Source |
| Bis-allylic peroxyl radical | > 3 orders of magnitude faster than conjugated peroxyls | General observation | nih.govmdpi.com |
| C5α peroxyl radical (e.g., from cholesterol) | 3.8 × 10⁵ s⁻¹ | Unimolecular process | mdpi.com |
| Pentadienyl radical (transoid conformation) | 430 s⁻¹ | Rate of fragmentation from peroxyl to pentadienyl radical | nih.gov |
| Pentadienyl radical (cisoid conformation) | 27 s⁻¹ | Rate of fragmentation from peroxyl to pentadienyl radical | nih.gov |
| Conjugated peroxyl radical | Does not compete with trapping by α-tocopherol | Implies slower β-fragmentation compared to non-conjugated | washington.edu |
These rates highlight that β-fragmentation is a dynamic process whose kinetics are highly sensitive to the specific structure of the peroxyl radical and the stability of the radical formed upon oxygen loss. For this compound, the long alkyl chain between the double bonds and the terminal nature of the unsaturation would influence the specific allylic positions susceptible to radical formation and the subsequent conformational flexibility of the peroxyl radical intermediates, thereby affecting the rates and outcomes of β-fragmentation.
Catalytic Studies in Pentadecadiene 1,14 Transformations
Transition Metal Catalysis in Olefin Metathesis
Olefin metathesis is a powerful synthetic tool that facilitates the redistribution of carbon-carbon double bonds, leading to the formation of new olefins. For α,ω-dienes such as pentadecadiene-1,14, this process, known as Acyclic Diene Metathesis (ADMET) polymerization, is a key route to linear unsaturated polymers. wikipedia.orgcenmed.com
Ruthenium-based catalysts, notably the Grubbs catalysts, have revolutionized ADMET polymerization due to their high activity, functional group tolerance, and air stability. wikiwand.comwikipedia.org In ADMET polymerization, two equivalents of a terminal diene react in the presence of a Grubbs catalyst to form a dimer and ethylene (B1197577) gas. The continuous removal of ethylene from the reaction mixture drives the equilibrium towards polymer formation. wikipedia.org
Grubbs catalysts, including the first (PubChem CID: 11967259) and second (PubChem CID: 11147261) generations, have been extensively utilized for the synthesis of polyolefins from various α,ω-dienes, including bio-based monomers. These catalysts enable the preparation of polymers with high molecular weights, often exceeding 30,000 g/mol , and unimodal molecular weight distributions. americanelements.comnih.govamericanelements.com For instance, studies on the ADMET polymerization of α,ω-dienes derived from plant oils using second-generation Grubbs catalysts have successfully yielded high molecular weight unsaturated polyesters. nih.govamericanelements.com The efficiency of these catalysts allows for low catalyst loadings, making the process more practical for industrial applications. cenmed.com
Table 1: Representative Ruthenium-Based Catalysts in ADMET Polymerization
| Catalyst Type | Example | Key Characteristics | Typical Application | Source |
| First-Generation Grubbs Catalyst | Benzylidene-bis(tricyclohexylphosphino)-dichlororuthenium | First well-defined Ru-based catalyst; precursor to other Grubbs types. wikiwand.comwikipedia.org | Olefin metathesis, fine chemical synthesis. wikipedia.org | wikiwand.comwikipedia.org |
| Second-Generation Grubbs Catalyst | Benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(tricyclohexylphosphine)ruthenium | Higher activity and functional group tolerance than first generation. sigmaaldrich.comnih.gov | ADMET polymerization of α,ω-dienes, synthesis of high molecular weight polymers. americanelements.comnih.govamericanelements.com | americanelements.comnih.govamericanelements.comsigmaaldrich.comwikidata.org |
Molybdenum and tungsten carbene complexes represent another class of highly active catalysts for olefin metathesis, including the polymerization of dienes and alkynes. cenmed.comnih.govnih.govamericanelements.com These catalysts, particularly molybdenum imido alkylidene N-heterocyclic carbene (NHC) complexes, exhibit substantial activity and functional group tolerance. nih.gov While ruthenium catalysts are widely used due to their robustness, molybdenum and tungsten systems can offer complementary reactivity and stereoselectivity, such as in Z-selective olefin metathesis reactions. fishersci.ie Early work by Katz demonstrated the polymerization of alkynes initiated by tungsten carbene, proposing metallacyclobutenes as key intermediates. americanelements.com
Catalytic Functionalization of Terminal Dienes
Beyond polymerization, terminal dienes like this compound can undergo various catalytic functionalization reactions to introduce new chemical groups, leading to diverse molecular architectures.
Gold(I) catalysts have emerged as effective tools for the intermolecular hydroamination of alkenes and dienes, a reaction that involves the addition of an N-H bond across a carbon-carbon double bond. wikipedia.orgwikipedia.orgnih.govwikidata.orgamericanelements.com For terminal dienes, Gold(I) catalysts, such as a combination of (triphenyl phosphite)gold(I) chloride (PubChem CID: 21552168) and silver trifluoromethanesulfonate (B1224126) (silver triflate, PubChem CID: 76223), promote highly regioselective addition of sulfonamides to the less substituted double bond. wikipedia.orgwikipedia.orgnih.gov These reactions can proceed under mild conditions, including room temperature for dienes, and often require low catalyst loadings. wikipedia.orgnih.gov The mechanism typically involves the formation of a cationic gold complex that activates the alkene or diene, followed by nucleophilic attack. wikipedia.org
Table 2: Gold(I) Catalysis in Intermolecular Hydroamination
| Catalyst System | Substrate Type | Nucleophile | Regioselectivity | Conditions | Source |
| [(PhO)P]AuCl / AgOTf | Terminal alkenes and 1,3-dienes | Sulfonamides | Terminal alkenes at internal carbon; dienes at less substituted double bond. wikipedia.orgnih.gov | Mild thermal, microwave, or room temperature (for dienes). wikipedia.orgnih.gov | wikipedia.orgwikipedia.orgnih.gov |
Hydroboration, the addition of a boron-hydrogen bond across an unsaturated system, is a crucial method for synthesizing organoboron compounds. Cobalt and nickel catalysts have gained attention for their effectiveness in the hydroboration of 1,3-dienes and other olefins, offering a more earth-abundant alternative to precious metal catalysts. sigmaaldrich.comwikipedia.orgfishersci.ca
Studies have shown that cobalt catalysts, often generated in situ from cobalt(II) complexes and phosphine (B1218219) ligands in the presence of activators like sodium tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBARF), can effect selective 1,2-, 1,4-, or 4,3-additions of pinacolborane (PubChem CID: 6364989) to 1,3-dienes, depending on the chosen ligands. wikidata.org For instance, (dppp)CoCl has shown excellent selectivity for 1,2-addition to linear terminal 1,3-dienes. wikidata.org Nickel catalysts, such as bis(phosphino)silyl nickel complexes, have also been reported to provide excellent selectivity for the terminal hydroboration product with pinacolborane for terminal and geminal alkenes. wikidata.org
Table 3: Cobalt and Nickel Catalysts in Hydroboration of Dienes
| Catalyst Type | Reagent | Substrate Type | Observed Selectivity | Source |
| Cobalt Catalysts | Pinacolborane | 1,3-Dienes | Selective 1,2-, 1,4-, or 4,3-additions depending on ligands. wikidata.org | sigmaaldrich.comwikidata.orgwikipedia.orgfishersci.cawikidata.org |
| Nickel Catalysts | Pinacolborane | Terminal and geminal alkenes | Excellent selectivity for terminal hydroboration product (anti-Markovnikov). wikidata.org | wikipedia.orgfishersci.cawikidata.org |
Telomerization is a reaction where a diene undergoes dimerization or oligomerization with the concomitant addition of a protic nucleophile, typically catalyzed by palladium complexes. nih.govnih.gov While often studied with conjugated dienes like 1,3-butadiene, the telomerization of longer-chain dienes, including those that might undergo isomerization, has also been investigated. nih.govnih.govfishersci.co.uk
Palladium catalysts, such as those employing phosphine ligands, are highly efficient for these transformations. nih.govnih.gov For instance, palladium complexes have been shown to catalyze the telomerization of isoprene (B109036) with various nucleophiles, including alcohols and amines. nih.govfishersci.co.uk Research indicates that specific palladium catalysts can achieve high catalytic activity and regioselectivity, leading to the formation of linear or branched telomerization products. nih.govnih.govfishersci.co.uk The ability to telomerize long-chain dienes, potentially involving tandem isomerization-telomerization reactions for non-conjugated systems, expands the synthetic utility for compounds like this compound. nih.govfishersci.co.uk
Table 4: Palladium-Catalyzed Telomerization of Long-Chain Dienes
| Catalyst Type | Substrate Type | Nucleophile | Key Findings | Source |
| Palladium Complexes | Long-chain dienes (e.g., isoprene, 1,3-hexadiene) | Alcohols, amines | High catalytic activity; regioselectivity (e.g., head-to-head, tail-to-tail); potential for tandem isomerization-telomerization. nih.govnih.govfishersci.co.uk | nih.govnih.govfishersci.co.uk |
Copper(I) Catalysis in Diamination Reactions
Diamination reactions, which involve the addition of two nitrogen functionalities across a carbon-carbon double bond, represent a powerful strategy for synthesizing vicinal diamine moieties found in numerous biologically active molecules and used as chiral control elements in asymmetric synthesis acs.orgrsc.org. Copper(I) catalysts have emerged as effective systems for these transformations, often employing N,N-di-t-butyldiaziridinone as the nitrogen source acs.orgresearchgate.netnih.gov.
Extensive research in copper(I)-catalyzed diamination has primarily focused on conjugated dienes. For these substrates, the reaction proceeds via dual mechanistic pathways, leading to complementary regioselectivity acs.orgresearchgate.netnih.gov.
Terminal Diamination: This pathway is proposed to involve a stepwise radical mechanism, initiated by the homolytic cleavage of the N-N bond of N,N-di-t-butyldiaziridinone by the Cu(I) catalyst, forming a Cu(II) radical species acs.orgresearchgate.netnih.gov. This radical preferentially adds to the terminal double bond, likely due to steric factors and the formation of a more stable allyl radical intermediate, followed by a second C-N bond formation acs.org.
Internal Diamination: This pathway is suggested to proceed via a concerted mechanism involving a four-membered Cu(III) species, which is in rapid equilibrium with the Cu(II) radical species acs.orgresearchgate.netnih.gov.
The regioselectivity in the diamination of conjugated dienes is highly dependent on the reaction conditions, including the choice of copper salt and the presence of ligands acs.orgresearchgate.netnih.gov. For instance, using CuBr without a ligand generally favors internal diamination with high regioselectivity and good yields, especially for electron-rich dienes acs.orgresearchgate.net. Conversely, when a CuCl-L (ligand) complex is employed as the catalyst, the terminal diamination product is predominantly formed for various conjugated dienes acs.orgresearchgate.net.
Table 1: Effect of Copper Salt on Diamination of (E)-nona-1,3-diene (Representative Example for Conjugated Dienes) scispace.com
| Entry | Catalyst System | Internal Diamination Product Yield (%) | Terminal Diamination Product Yield (%) |
| 1 | CuCl | 13 | 65 |
| 2 | CuBr | 75 | 2 |
| 3 | CuI | 10 | 55 |
| 4 | CuOAc | 5 | 40 |
| 5 | CuCN | 0 | 45 |
Note: This table illustrates the regioselectivity observed for a conjugated diene ((E)-nona-1,3-diene) and demonstrates the impact of different copper salts on the product distribution. Data for this compound, a non-conjugated diene, is not explicitly available in the provided sources, and the mechanisms and selectivities observed for conjugated dienes may not directly translate.
For non-conjugated dienes like this compound, the applicability of these specific mechanistic pathways and observed selectivities requires careful consideration. Studies on conjugated dienes indicate that internal dienes, such as 1,4-diphenylbutadiene, yield insignificant amounts of diamination products, suggesting that the addition of the radical intermediate to an internal double bond is unfavorable, possibly due to steric hindrance rsc.org. For a terminal diene like this compound, the absence of radical-stabilizing groups along the chain could further influence the reaction's feasibility and regioselectivity, making the internal diamination pathway less favorable rsc.org. While the Cu(I)-phosphine ligand catalytic system for diamination with N,N-di-t-butyldiaziridinone is amenable to functionalize 1,1-disubstituted alkenes, specific detailed studies on long-chain, non-conjugated dienes such as this compound are not extensively documented in the provided literature researchgate.net.
Catalyst Design and Ligand Effects for Enhanced Selectivity and Efficiency
Catalyst design, particularly the judicious choice of ligands, plays a pivotal role in dictating the selectivity and efficiency of transition metal-catalyzed reactions acs.orgacs.org. In copper-catalyzed diamination reactions, the nature of the ligand can profoundly influence both the reactivity and the regioselectivity of the transformation.
For conjugated dienes, the presence and type of ligand can steer the reaction towards either terminal or internal diamination products. For instance, increasing the amount of phosphorous ligand can favor the formation of the terminal diamination product acs.orgrsc.org. Chiral phosphine ligands, such as (R)-DTBM-SEGPHOS, have been successfully employed in asymmetric copper(I)-catalyzed diamination of conjugated dienes to achieve high enantioselectivities, demonstrating the critical role of ligand design in controlling stereochemical outcomes.
The counter anion of the Cu(I) salt also significantly affects the reactivity and selectivity by altering the relative stability and reactivity of the proposed Cu(II) radical and Cu(III) species, which are key intermediates in the dual mechanistic pathways scispace.com. This highlights that not only the ligand but also the broader coordination environment around the copper center is crucial for optimizing catalytic performance.
For transformations involving non-conjugated dienes like this compound, where inherent reactivity or selectivity challenges may exist due to structural features (e.g., lack of conjugation, long chain), careful ligand design becomes even more critical. Ligands can be designed to:
Influence Regioselectivity: By modulating the electronic and steric environment around the copper center, ligands can favor the formation of specific intermediates or transition states, thereby directing the catalyst to react preferentially at one of the terminal double bonds acs.orgresearchgate.net.
Enhance Efficiency: Ligands can improve catalytic turnover by stabilizing active catalytic species, facilitating key mechanistic steps (e.g., N-N bond cleavage, C-N bond formation), or preventing catalyst deactivation.
Overcome Steric Hindrance: For long-chain dienes, appropriately designed ligands might help in overcoming steric barriers that could otherwise hinder the approach of the substrate to the active site or the formation of necessary intermediates rsc.org.
The rational manipulation of catalyst structure, including the ancillary ligands, is a fundamental aspect of modern catalysis aimed at achieving highly efficient and selective transformations. While specific examples for this compound are not detailed in the provided literature, the principles observed in the diamination of conjugated dienes underscore the potential for fine-tuning copper catalyst systems through ligand design to achieve desired outcomes in the transformation of challenging substrates.
Derivatization Strategies and Synthetic Utility of Pentadecadiene 1,14
Preparation of Polyfunctional Monomers and Intermediates
The terminal double bonds of Pentadecadiene-1,14 are amenable to a range of chemical transformations, allowing for the introduction of various functional groups. These modifications are crucial for converting the nonpolar hydrocarbon into polyfunctional monomers suitable for polymerization and other synthetic applications.
One of the most powerful techniques for this purpose is Acyclic Diene Metathesis (ADMET) polymerization. wikipedia.org This method utilizes catalysts, often ruthenium-based, to polymerize terminal dienes in a step-growth manner, driven by the release of volatile ethylene (B1197577) gas. wikipedia.orgadvancedsciencenews.com When applied to this compound, ADMET can produce unsaturated polymers with repeating units. The stereochemistry of the newly formed double bonds (cis or trans) can be controlled by the choice of catalyst and reaction conditions. nih.gov This level of control is instrumental in synthesizing model polymers with precisely defined architectures that are difficult to achieve through traditional radical polymerization methods. wikipedia.org
Another key strategy for functionalization is the thiol-ene reaction . This reaction, considered a "click chemistry" process, involves the addition of a thiol (R-SH) to an alkene in the presence of a radical initiator or under photochemical conditions. wikipedia.orgrsc.org The reaction is highly efficient, stereoselective, and proceeds under mild conditions, making it an excellent method for introducing sulfur-containing functional groups. wikipedia.orgmdpi.com For this compound, a dithiol can be reacted with both terminal alkenes to yield a difunctionalized thioether, a valuable monomer for various polymerization processes. The anti-Markovnikov addition ensures the formation of a linear product. wikipedia.org
Furthermore, hydroboration-oxidation provides a classic and reliable method for the anti-Markovnikov hydration of the terminal alkenes of this compound. youtube.com This two-step process first involves the addition of a borane (B79455) reagent across the double bond, followed by oxidation to yield a primary alcohol. youtube.comnih.gov By applying this reaction to both ends of the this compound molecule, 1,15-pentadecanediol (B13463) can be synthesized, a key difunctional monomer for the production of polyesters and polyurethanes.
| Derivatization Strategy | Reagents | Functional Group Introduced | Potential Monomer/Intermediate |
| Acyclic Diene Metathesis (ADMET) | Ruthenium catalysts | Internal alkenes (in polymer chain) | Unsaturated polyesters/polyolefins |
| Thiol-ene Reaction | Dithiols, radical initiator | Thioether | Difunctional thioether monomers |
| Hydroboration-Oxidation | Borane reagent, oxidizing agent | Hydroxyl (-OH) | 1,15-Pentanediol |
Synthesis of Specialty Chemicals from this compound Precursors
The functionalized monomers and intermediates derived from this compound serve as precursors for a range of specialty chemicals. The long hydrocarbon chain inherent in the starting material often imparts desirable properties such as flexibility, hydrophobicity, and thermal stability to the final products.
For instance, the unsaturated polymers produced via ADMET can be further modified. The internal double bonds within the polymer backbone can undergo various reactions, such as epoxidation or hydrogenation, to create saturated polymers with different physical properties. These materials can find applications as specialty elastomers or thermoplastics.
The difunctional thioether monomers synthesized through the thiol-ene reaction can be used to produce sulfur-containing polymers. These polymers often exhibit unique optical properties, high refractive indices, and enhanced thermal stability, making them suitable for applications in optical lenses, coatings, and specialty adhesives.
The 1,15-pentadecanediol obtained from hydroboration-oxidation is a key building block for specialty polyesters and polyurethanes. These polymers, incorporating the long C15 chain, can exhibit enhanced flexibility and impact resistance. They are valuable in applications requiring durable and resilient materials, such as in the production of high-performance coatings, sealants, and elastomers.
Strategic Modifications for Tailored Reactivity in Downstream Processes
The reactivity of the derivatives of this compound can be strategically tailored for specific downstream processes. The choice of derivatization strategy directly influences the type of polymerization or subsequent chemical reactions that can be employed.
For example, converting this compound into 1,15-pentadecanediol allows for its participation in condensation polymerizations with dicarboxylic acids or diisocyanates to form polyesters and polyurethanes, respectively. The reactivity of the terminal hydroxyl groups can be further modified, for instance, by converting them to more reactive ester or tosylate groups, to control the polymerization kinetics and the final polymer properties.
Similarly, the thioether linkages in monomers derived from the thiol-ene reaction are generally stable. However, the introduction of other functional groups onto the thiol reagent prior to the reaction with this compound can introduce specific reactive sites into the resulting monomer. This allows for the design of monomers with tailored reactivity for specific polymerization techniques or for post-polymerization modifications.
The controlled stereochemistry (cis/trans) of the double bonds in polymers synthesized via ADMET is a prime example of tailoring for downstream properties. The geometric configuration of the double bonds significantly impacts the packing of polymer chains and, consequently, the material's melting point, crystallinity, and mechanical properties. nih.gov Recent advances have demonstrated the ability to achieve high cis-selectivity in ADMET polymerization, opening avenues for new materials with unique properties. chemrxiv.org
| Modification Strategy | Target Functionality | Downstream Process | Tailored Property |
| Conversion to Diol | Hydroxyl groups | Condensation Polymerization | Polyester/Polyurethane formation |
| Functionalized Thiols | Thioether + X | Various Polymerizations | Introduction of specific functionalities |
| Stereocontrolled ADMET | Cis/Trans double bonds | Material Processing | Control of crystallinity and mechanical properties |
Polymerization and Oligomerization of Pentadecadiene 1,14
Homopolymerization Studies of α,ω-Dienes
The homopolymerization of α,ω-dienes like Pentadecadiene-1,14 can result in various polymer structures, ranging from linear chains with pendant unsaturation to cyclic structures and cross-linked networks. The outcome is highly dependent on the catalyst system and reaction conditions employed. For instance, while the homopolymerization of 1,9-decadiene (B157367) often yields insoluble cross-linked polymers, shorter α,ω-dienes such as 1,5-hexadiene, 1,6-heptadiene, and 1,7-octadiene (B165261) have been successfully homopolymerized to produce soluble cyclopolymers under optimized conditions. uni.lu This indicates a balance between intramolecular cyclization and intermolecular chain propagation, which dictates the final polymer architecture. The repeated insertion of α,ω-dienes can efficiently introduce reactive pendant vinyl groups into the polymer backbone. uni.lu
Copolymerization with Diverse Monomers for Tailored Materials
Copolymerization represents a significant pathway for utilizing α,ω-dienes, including this compound, to create materials with enhanced or specific properties. The incorporation of α,ω-dienes into polymer chains during copolymerization with other monomers, particularly α-olefins such as ethylene (B1197577) and propylene, is a well-established method for introducing unsaturation and controlling polymer architecture. uni.lufishersci.caamericanelements.comuni.lu
Metallocene catalysts, including constrained-geometry catalysts, are frequently employed in these copolymerization reactions due to their ability to produce polyolefins with narrow molecular weight distributions and to facilitate the incorporation of dienes and macromonomers into growing polymer chains. uni.lufishersci.caamericanelements.comnih.gov For example, the copolymerization of ethylene with 1,9-decadiene using metallocene catalysts has been extensively studied to understand and control the resulting polymer microstructure and properties. fishersci.caamericanelements.com These copolymers can feature unsaturated side chains and long-chain branching, which are crucial for tailoring material performance. uni.lu
Synthesis of Substantially Linear α,ω-Diene Oligomers
The controlled oligomerization of α,ω-dienes offers a route to synthesize substantially linear, low molecular weight synthetic fluids. These oligomers are particularly valuable due to their unique structural features and potential applications, such as in lubricants and lubricant additives. wikipedia.org
Organoaluminum Catalyst Systems for Oligomerization
Organoaluminum compounds are critical catalysts for the oligomerization of α,ω-dienes. wikipedia.orgnih.gov Specifically, trialkylaluminum catalysts (AlX3 or AlX2H, where X represents an aliphatic, alicyclic, or aromatic hydrocarbon radical with 1 to 30 carbon atoms) are effective in this process. nih.gov The mole ratio of the organoaluminum catalyst to the α,ω-diene is a key parameter, typically ranging from approximately 1:1000 to 1:10, with a more preferred range of about 1:20 to 1:100. wikipedia.org The reaction is generally conducted in the liquid phase at elevated temperatures, often between 100°C and 140°C, with optimal results observed around 120°C to 125°C. wikipedia.org The resulting oligomers can have a number average molecular weight ranging from approximately 150 to 3,000. wikipedia.org
Table 1: Typical Conditions for α,ω-Diene Oligomerization with Organoaluminum Catalysts
| Parameter | Range/Value | Source |
| Catalyst to α,ω-Diene Mole Ratio | 1:1000 to 1:10 (preferred 1:20 to 1:100) | wikipedia.org |
| Reaction Temperature | 100°C to 140°C (preferred 120°C to 125°C) | wikipedia.org |
| Oligomer Number Average Molecular Weight | 150 to 3,000 | wikipedia.org |
Formation of Vinylidene Groups in Oligomer Chains
A distinctive feature of the oligomers produced via organoaluminum-catalyzed α,ω-diene oligomerization is the presence of multiple vinylidene groups along and directly attached to the oligomer chain. wikipedia.orgwikipedia.org These internal vinylidene groups are highly reactive and readily available for subsequent chemical modifications, offering significant opportunities for the formation of various derivatives. wikipedia.org Quantitative ¹H NMR spectroscopy serves as a diagnostic tool to confirm the presence and quantify the large amounts of vinylidene groups, which are characteristic of chain termination via β-hydrogen transfer mechanisms during oligomerization. fishersci.pt
Post-Polymerization Modifications of Unsaturated Polymers (e.g., Hydrogenation)
Post-polymerization modification is a powerful strategy for introducing specific functionalities into polymers that might be incompatible with direct polymerization processes. fishersci.cathegoodscentscompany.com For unsaturated polymers, such as those derived from this compound or other α,ω-dienes, these modifications can significantly alter their properties and expand their range of applications.
Hydrogenation is a prominent post-polymerization modification technique that involves the saturation of residual double bonds within the polymer structure. wikipedia.orgwikipedia.org This process is crucial for enhancing the stability of the polymers, particularly their resistance to oxidation, by eliminating susceptible unsaturated sites. wikipedia.org Hydrogenated α,ω-diene oligomers, for instance, can be transformed into saturated synthetic lubricants exhibiting excellent lubricating properties, including low NOACK volatility and a very high viscosity index. wikipedia.org Beyond hydrogenation, other modifications like epoxidation (introducing epoxy groups to increase reactivity and compatibility with polar additives) and thiol-ene click reactions (for rapid and clean introduction of functional groups under mild conditions) are also employed to tailor the properties of unsaturated polymers. wikipedia.org
Controlling Polymer Architecture: Long-Chain Branching in Polyolefins via Diene Incorporation
The incorporation of non-conjugated α,ω-dienes, including this compound, into polyolefin chains is an effective method for controlling and introducing long-chain branching (LCB) into the polymer architecture. fishersci.caamericanelements.comwikidata.orgnih.gov Even at very low concentrations, LCBs exert a profound influence on the melt behavior and processing properties of polyolefins, making them highly desirable for various applications. americanelements.comnih.gov
The formation of LCBs in polyolefins, particularly polyethylene (B3416737), through diene incorporation is often achieved using specific metallocene catalysts. These catalysts facilitate a copolymerization route where a vinyl-terminated polymer chain is reincorporated into a growing polymer backbone, leading to the formation of long branches. nih.gov The choice of catalyst and careful adjustment of polymerization conditions, such as the concentration of ethylene, hydrogen, or the diene comonomer, allow for precise control over the long-chain branch content and, consequently, the rheological properties of the resulting polymers. fishersci.canih.gov
Table 2: Impact of Long-Chain Branching on Polyolefin Properties
| Property | Effect of LCB Incorporation | Source |
| Viscoelastic Properties | Improved | americanelements.com |
| Processability | Enhanced | fishersci.caamericanelements.com |
| Melt Behavior | Strongly affected | nih.gov |
Advanced Spectroscopic Analysis of Pentadecadiene 1,14 and Its Reaction Products
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of organic compounds, including dienes like pentadecadiene-1,14. Both ¹H NMR and ¹³C NMR provide invaluable information about the connectivity of atoms and the chemical environment of protons and carbons within the molecule. For terminal dienes such as this compound, characteristic signals are expected for the vinyl protons and carbons, as well as for the methylene (B1212753) groups along the aliphatic chain.
In general, ¹H NMR spectroscopy can distinguish between the different types of protons present in the molecule. The terminal vinyl protons (CH₂) would typically appear as distinct multiplets in the olefinic region (around 4.5-6.5 ppm), while the internal methylene protons (CH₂) would resonate in the aliphatic region (around 1.0-2.5 ppm). Similarly, ¹³C NMR spectroscopy provides insights into the carbon backbone, with distinct signals for the sp² carbons of the double bonds and the sp³ carbons of the alkyl chain. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and Two-Dimensional (2D) NMR methods such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can further aid in assigning specific proton and carbon signals and establishing connectivity researchgate.net.
NMR spectroscopy is also instrumental in mechanistic studies of reactions involving dienes. For instance, kinetic studies utilizing ¹H NMR spectroscopy have been employed to understand the reaction orders and active species in catalytic processes involving dienes, such as the Pd(0)-catalyzed diamination of conjugated dienes nih.gov. This allows researchers to monitor the consumption of reactants and the formation of intermediates and products in real-time, providing critical insights into reaction pathways nih.gov. The incorporation of dienes into polymer backbones and their regioselectivity can also be studied using ¹H NMR, as demonstrated in the analysis of ethylene (B1197577)/diene copolymerization and terpolymerization mdpi.com.
Mass Spectrometry (MS) for Product Identification and Fragmentation Pathway Analysis
Mass Spectrometry (MS) is a vital analytical technique for identifying this compound and its reaction products, as well as for elucidating their fragmentation pathways. The molecular ion peak (M⁺) provides the molecular weight of the compound, which for this compound is 208.38 g/mol nih.govacs.org.
This compound has been identified as a characteristic pyrolysis product of polyethylene (B3416737) (PE) using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) and Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS) acs.orgnih.govoaepublish.com. In these analyses, specific retention times and characteristic fragment ions are used for identification. For example, in some studies, 1,14-pentadecadiene is referred to as "PE3" with a retention time of 19.2 minutes and a molecular weight of 208 acs.org. Another study identifies "PE5" as 1,14-pentadecadiene with a retention time of 23.32 minutes and a characteristic fragment ion at m/z 55 osti.gov. The fragmentation patterns observed in electron ionization (EI) mass spectrometry can provide structural information by indicating the loss of specific molecular fragments.
The use of tandem mass spectrometry (MS/MS) further enhances the specificity of identification by allowing for the fragmentation of selected ions, providing more detailed structural information and minimizing interferences . However, it is important to note that long-chain hydrocarbons, such as stearates or fatty acids, can also degrade to produce 1,14-pentadecadiene, which can lead to interferences in analyses oaepublish.com.
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Reaction Mixtures and Thermal Degradation Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely employed for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures. It is particularly effective for analyzing reaction mixtures and thermal degradation products of this compound.
As highlighted by research, 1,14-pentadecadiene is a significant thermal degradation product of polyethylene (PE) acs.orgnih.govoaepublish.com. Pyrolysis-GC-MS (Py-GC-MS) is a common approach where the sample is rapidly heated to high temperatures, causing it to decompose into smaller, characteristic fragments that are then separated by GC and identified by MS nih.govoaepublish.com. This method requires minimal sample preparation and offers short analysis times nih.gov.
Typical GC-MS setups for analyzing such compounds involve specific column types and temperature programs. For instance, an OPTIMA 1 MS column (0.25 mm ID, 0.25 μm film thickness, 30 m length) with an oven temperature program starting at 40 °C, ramped to 320 °C at 20 °C/min, and held for 14 minutes, has been used nih.govoaepublish.com. Helium is commonly used as the carrier gas oaepublish.com.
The NIST WebBook provides Kovats Retention Indices for this compound, which are crucial for compound identification in GC analysis.
Table 1: Kovats Retention Indices for this compound nist.gov
| Column Type | Active Phase | Temperature (°C) | Kovats Retention Index (I) |
| Packed, Isothermal | SE-30 | 175 | 1475 |
| Normal alkane RI, non-polar column, temperature ramp | Petrocol DH | 40 (Tstart) | 1480 |
| Polar, Isothermal | - | 175 | 1617 |
GC-MS is also used to quantify plastic concentrations, with quantification limits for polyethylene (yielding 1,14-pentadecadiene as a product) reported at 1 μg absolute nih.gov. However, challenges exist due to potential interferences from natural organic matter or other long-chain hydrocarbons that can also yield 1,14-pentadecadiene upon thermal degradation acs.orgoaepublish.com. This necessitates careful method development and validation, often involving selected ion monitoring (SIM) and mathematical corrections for organic matter contributions acs.org.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Unsaturated Bonds
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide unique "fingerprints" of molecules based on their characteristic vibrational modes. These techniques are invaluable for identifying functional groups, determining molecular structure, and studying intermolecular interactions, particularly for unsaturated bonds present in this compound.
IR spectroscopy relies on the absorption of light by molecules at frequencies corresponding to their fundamental vibrations. Functional groups with strong dipoles typically exhibit strong peaks in IR spectra mt.com. For this compound, the terminal alkene groups (C=C) would show characteristic stretching vibrations. Specifically, C=C stretching vibrations for isolated double bonds typically appear around 1640-1680 cm⁻¹, while C-H stretching vibrations of the vinyl protons (sp² C-H) are observed above 3000 cm⁻¹ americanpharmaceuticalreview.com. Out-of-plane bending vibrations of the terminal vinyl group (=CH₂) are also highly characteristic, appearing around 900-1000 cm⁻¹. The aliphatic C-H stretching vibrations would be observed below 3000 cm⁻¹.
Raman spectroscopy, on the other hand, relies on the inelastic scattering of photons and is sensitive to changes in polarizability during molecular vibrations wikipedia.org. Functional groups with weak dipoles that readily undergo a change in polarizability often display strong peaks in Raman spectra mt.com. For unsaturated bonds, the C=C stretching vibration is typically very strong in Raman spectra due to the significant change in polarizability associated with this bond wikipedia.org. Raman spectroscopy can also provide information about lower frequency modes, reflecting crystal lattice structure, which is useful in studying polymorphic forms mt.com. While direct IR and Raman spectra for 1,14-pentadecadiene were not found in the search results, the general principles apply, and these techniques have been used to identify polyethylene pyrolysis products, including 1,14-pentadecadiene, despite potential interferences from other long-chain hydrocarbons oaepublish.com.
Emerging Spectroscopic Techniques for in situ and operando Characterization in Catalysis
Emerging spectroscopic techniques, particularly those enabling in situ and operando characterization, are becoming increasingly important for understanding catalytic processes involving dienes. These techniques allow for the real-time monitoring of reactions under actual operating conditions, providing insights into reaction mechanisms, active sites, and transient intermediates that are otherwise difficult to observe.
While specific in situ or operando studies directly on this compound were not found, the general application of these techniques to diene catalysis is well-established. For example, spectroscopic analysis, including NMR, is used to detect intermediate species in catalytic cycles involving dienes nih.gov. Studies on the 1,4-functionalization of 1,3-dienes with low-valent iron catalysts utilize spectroscopic analysis to understand the electronic structure of the catalysts and the proposed catalytic cycle nih.govacs.org.
Techniques such as in situ Infrared (IR) spectroscopy, Raman spectroscopy, and X-ray Absorption Spectroscopy (XAS) can be adapted for in situ and operando studies. In situ IR can monitor changes in functional groups and identify transient intermediates by observing their characteristic vibrational frequencies as the reaction progresses mt.com. Similarly, operando Raman spectroscopy can provide information on the solid catalyst's structure and any adsorbed species during catalysis mt.com. These advanced techniques are crucial for developing a comprehensive understanding of the complex interplay between the catalyst, reactants, and products in catalytic transformations of dienes.
Theoretical and Computational Chemistry Studies on Pentadecadiene 1,14
Quantum Chemical Calculations (e.g., DFT) for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. These methods can map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby providing a detailed understanding of reaction pathways and kinetics. For Pentadecadiene-1,14, DFT calculations could be employed to investigate a variety of transformations, such as cyclization, metathesis, or oxidation reactions. By calculating the activation energies for different potential routes, researchers can predict the most likely reaction products under specific conditions. However, at present, specific DFT studies detailing the reaction mechanisms of this compound are not readily found in the literature.
Molecular Dynamics and Monte Carlo Simulations of Polymerization Processes
The polymerization of dienes is a process of significant industrial and academic interest. Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational tools for studying the physical and chemical evolution of polymerization systems. MD simulations can provide insights into the chain growth dynamics, polymer morphology, and the material properties of the resulting polymer at an atomistic level. acs.org MC methods are particularly adept at modeling the statistical nature of polymerization, including predicting molecular weight distributions and the effects of different reaction conditions on the final polymer structure. researchgate.netresearchgate.net While these techniques have been extensively applied to simpler dienes like 1,3-butadiene, their application to simulate the specific polymerization behavior of this compound is not yet a focus of published research. researchgate.netresearchgate.net Such simulations would be invaluable for understanding how the long alkyl chain of this compound influences the polymerization process and the properties of the resulting polymer.
Conformational Analysis of Long-Chain Dienes and their Derivatives
The three-dimensional shape, or conformation, of a molecule plays a crucial role in determining its reactivity and physical properties. For a long-chain, flexible molecule like this compound, a vast number of conformations are possible due to rotation around its single bonds. Conformational analysis, using computational methods ranging from molecular mechanics to high-level quantum chemistry, can identify the lowest energy (most stable) conformations and the energy barriers between them. This information is critical for understanding how the molecule will interact with other molecules, such as catalysts or other monomers. While general methodologies for the conformational analysis of long-chain hydrocarbons are well-established, specific studies detailing the conformational landscape of this compound are not prominent in the scientific literature.
Electronic Structure Theory Applications to Olefinic Systems
Electronic structure theory provides fundamental insights into the distribution of electrons within a molecule, which in turn governs its chemical reactivity. For an olefinic system like this compound, understanding the nature of the carbon-carbon double bonds (the π-systems) is of paramount importance. Methods such as Hartree-Fock, post-Hartree-Fock methods, and DFT can be used to calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These frontier orbitals are key to predicting how the molecule will behave in pericyclic reactions, electrophilic additions, and other common transformations of alkenes. While the electronic structure of simple alkenes is a textbook topic, detailed computational studies on the electronic structure of this compound, and how the long chain might influence the properties of the terminal double bonds, are not widely available.
Computational Prediction of Regioselectivity and Stereoselectivity in Diene Transformations
Many chemical reactions can yield multiple products, and predicting which product will be favored (regioselectivity and stereoselectivity) is a central challenge in chemistry. Computational chemistry provides a powerful toolkit for addressing this challenge. By calculating the energies of the transition states leading to the different possible products, the selectivity of a reaction can be predicted. For a non-conjugated diene like this compound, reactions involving the two double bonds could lead to a variety of regio- and stereoisomers. Computational studies could, for instance, predict the outcome of catalytic hydroformylation or epoxidation, guiding experimental efforts to achieve desired products. Despite the potential of these predictive capabilities, specific computational studies aimed at predicting the regioselectivity and stereoselectivity of reactions involving this compound are not a prominent feature of the current body of scientific literature.
Current Challenges and Future Research Directions in Pentadecadiene 1,14 Chemistry
Development of More Sustainable and Atom-Economical Synthesis Routes
The synthesis of long-chain dienes like Pentadecadiene-1,14 often involves multiple steps and can generate significant waste. A key challenge is to devise more sustainable and atom-economical routes, minimizing by-products and maximizing the incorporation of starting material atoms into the final product.
Current research on diene synthesis highlights several promising atom-economical approaches. Domino reactions, which involve a sequence of reactions in one pot, have been explored for the stereoselective synthesis of functionalized dienes, offering a concise pathway to complex structures nih.gov. Palladium-catalyzed processes represent another avenue for atom-economical transformations, such as the formation of alkenyl and (homo)allyl boronates from dienes and boronic esters rsc.org. Similarly, palladium-catalyzed alkoxycarbonylation of conjugated dienes provides a straightforward and atom-efficient route to β,γ-unsaturated esters nih.gov. The use of readily accessible and affordable reagents is a critical aspect of practical and cost-effective synthesis methods for skipped dienes and trienes rsc.org.
Future research will likely focus on:
Bio-based Feedstocks: Developing synthesis routes for this compound and similar α,ω-dienes from renewable resources, such as plant oils and bio-based chemicals, to reduce reliance on fossil oil-based feedstocks nih.govacs.orgmdpi.compreprints.org.
Catalytic Cascade Reactions: Designing more sophisticated catalytic cascade or domino reactions that can efficiently construct the long carbon chain and introduce the terminal double bonds in a highly atom-economical manner.
Waste Minimization: Implementing green chemistry principles to reduce solvent usage, energy consumption, and the generation of hazardous waste throughout the synthesis process.
Design of Highly Selective and Robust Catalytic Systems for Complex Functionalizations
The presence of multiple reactive double bonds in dienes like this compound poses a challenge for selective functionalization, as reactions can occur at various positions or lead to unwanted side products such as oligomerization chinesechemsoc.orglibretexts.org. The development of highly selective and robust catalytic systems is crucial for achieving precise chemical transformations.
Significant progress has been made in the catalytic functionalization of dienes. Palladium-catalyzed telomerization, which involves the dimerization of dienes with the incorporation of a nucleophile, has been successfully applied to long-chain dienes such as 1,3-pentadiene (B166810) and 1,3-hexadiene (B165228) frontiersin.orgrsc.orgresearchgate.net. These studies have shown that catalyst activity and selectivity can be improved by optimizing ligands (e.g., N-heterocyclic carbene (NHC) ligands) and reaction conditions, including the choice of nucleophile rsc.orgresearchgate.net. For instance, using longer-chain alcohols as nucleophiles can lead to improved activity and selectivity in telomerization reactions rsc.org.
Challenges in this area include:
Regio- and Stereoselectivity: Achieving high levels of regio- and stereoselectivity in functionalization reactions, especially when dealing with non-conjugated dienes or those where the double bonds are far apart, as in this compound. For example, controlling the formation of 1,2- vs. 1,4-addition products in electrophilic additions to conjugated dienes is a known challenge libretexts.org.
Catalyst Robustness: Designing catalysts that maintain high activity and selectivity under challenging reaction conditions, including tolerance to various functional groups and resistance to deactivation rsc.orgnih.govbohrium.com.
Complex Functionalizations: Developing catalytic systems for more complex transformations beyond simple additions, such as selective C-H functionalization or the formation of intricate molecular architectures. Nickel-catalyzed dicarbofunctionalization of alkynes has shown promise for constructing complex molecular architectures, and nickel-catalyzed approaches can excel in atom economy, mildness, and selectivity for constructing linear 1,4-dienes rsc.org.
Exploration of Novel Polymer Architectures and Material Applications Derived from this compound
Dienes are fundamental monomers for producing a wide range of polymeric materials, including elastomers and thermoplastic elastomers rsc.orgmdpi.com. This compound, with its long chain and terminal diene functionality, offers unique opportunities for synthesizing novel polymer architectures with tailored properties.
Acyclic Diene Metathesis (ADMET) polymerization is a powerful technique for synthesizing high-molecular-weight unsaturated polyesters and polyalkenamers from α,ω-dienes nih.govacs.orgmdpi.compreprints.orgnih.govbohrium.comresearchgate.net. This method allows for the precise control over polymer structure and properties. For example, controlling the cis/trans stereochemistry of the repeating alkene units in polyalkenamers can significantly modulate their thermal and mechanical properties nih.govbohrium.com.
Research findings in this area include:
Bio-based Polyesters: ADMET polymerization has been successfully applied to bio-based α,ω-dienes derived from plant oils, yielding long-chain aliphatic polyesters with high molecular weights and promising tensile properties nih.govacs.orgmdpi.compreprints.org. Subsequent hydrogenation of these unsaturated polymers can yield saturated polymers with tunable melting temperatures influenced by the methylene (B1212753) unit number mdpi.compreprints.org.
Degradable Polymers: Metathesis copolymerization has been used to incorporate cleavable disulfide units into the backbone of polyolefins, leading to degradable polymeric materials researchgate.net.
Chemical Upcycling: The chemical upcycling of polybutadiene (B167195) rubber into α,ω-dienes with varying chain lengths via sequential hydrogenation and cross-metathesis demonstrates a renewable route to valuable dienes for industrial applications, although achieving precise control over chain length remains a bottleneck rsc.org.
Future research will aim to:
Tailored Properties: Design polymers with specific mechanical, thermal, and chemical properties by precisely controlling the polymerization of this compound, including stereoregularity and copolymerization with other monomers.
Advanced Architectures: Explore the synthesis of complex macromolecular architectures, such as block copolymers, graft copolymers, and branched polymers, leveraging the dual functionality of this compound.
Sustainable Materials: Develop fully bio-based and recyclable polymers from this compound, contributing to a circular economy for polymeric materials.
Integration of Advanced Experimental and Computational Methodologies for Deeper Mechanistic Understanding
A thorough understanding of reaction mechanisms is critical for rational catalyst design and process optimization. Integrating advanced experimental techniques with computational methodologies provides a powerful approach to elucidate the intricate details of reactions involving this compound.
Computational studies, such as those employing Density Functional Theory (DFT), are increasingly used to investigate the mechanisms of diene reactions. For instance, computational studies have been instrumental in understanding Diels-Alder reactions, including those involving anionic dienophiles, by analyzing frontier molecular orbital (FMO) interactions, activation barriers, and reaction energies nih.govacs.org. These studies help establish structure-reactivity relationships and predict regioselectivity nih.gov.
Experimental techniques provide crucial data for validating computational models and gaining insights into reaction pathways. While specific advanced techniques for this compound were not detailed in the search results, general methods applicable to diene chemistry include:
Spectroscopic Methods: In situ spectroscopic techniques (e.g., NMR, IR) can monitor reaction progress and identify intermediates acs.org.
Kinetic Studies: Detailed kinetic analyses provide information on reaction rates and rate-determining steps.
Isotopic Labeling: Isotopic labeling experiments can help trace atom movements and confirm proposed mechanisms.
Future directions include:
Multiscale Modeling: Developing multiscale computational models that bridge the gap between quantum chemical calculations of elementary steps and macroscopic reaction kinetics.
Machine Learning in Mechanistic Studies: Applying machine learning algorithms to analyze large datasets from experimental and computational studies to identify correlations and predict reaction outcomes.
Operando Spectroscopy: Utilizing advanced operando spectroscopic techniques that allow for the characterization of catalysts and reaction intermediates under actual reaction conditions.
Advancements in High-Throughput Screening for Catalytic Reactions involving Dienes
High-throughput screening (HTS) methodologies are essential for rapidly identifying and optimizing catalysts for various chemical transformations. Applying HTS to catalytic reactions involving dienes can significantly accelerate the discovery of new and improved catalytic systems.
HTS involves the parallel execution and analysis of numerous reactions under varying conditions. Techniques used in HTS for catalysis include:
Infrared Thermography: Monitoring reaction rates of exothermic reactions mpg.de.
Resonance-Enhanced Multiphoton Ionization (REMPI): In situ photoionization of reaction products for screening combinatorial catalyst libraries mpg.de.
Scanning Mass Spectrometry: Investigating selectivities mpg.de.
UV/Vis Spectroscopy: Parallel monitoring of reactions mpg.de.
Microfluidic Devices: Integrating chemical transformations and analysis on a single chip, allowing for parallelized screening with minimal material consumption mpg.de.
HTS has been applied to screen palladium-containing catalysts for the hydrogenation of diene carboxylates, demonstrating its utility in identifying efficient catalysts and understanding the impact of catalyst preparation methods mdpi.comnih.gov. Furthermore, computational high-throughput screening can accelerate catalysis research by predicting selectivity and reactivity based on structure-property relationships youtube.com.
Future advancements in HTS for diene catalysis will likely involve:
Automated Synthesis and Screening Platforms: Developing fully automated platforms that integrate catalyst synthesis, reaction execution, and product analysis, enabling the rapid exploration of vast chemical spaces.
Data Science and AI Integration: Utilizing data science and artificial intelligence to analyze HTS data, identify trends, and guide the design of next-generation catalysts.
Miniaturization and Parallelization: Further miniaturizing reaction vessels and increasing the degree of parallelization to enable even higher throughput and reduce material consumption.
Q & A
Q. How can researchers reliably identify and characterize pentadecadiene-1,14 in environmental samples?
Methodological Answer:
- Use gas chromatography coupled with tandem mass spectrometry (TD-GC-MS/MS) for separation and quantification, ensuring calibration with certified standards .
- Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) and Fourier-transform infrared spectroscopy (FT-IR) to detect alkene bonds .
- Report retention indices, mass spectra, and spectral matches with reference libraries to minimize misidentification .
Q. What are the established synthesis routes for this compound, and how can purity be optimized?
Methodological Answer:
- Employ Wittig olefination or cross-metathesis reactions to construct the conjugated diene system, with palladium or ruthenium catalysts for regioselectivity .
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradients) and verify purity using high-performance liquid chromatography (HPLC) with UV detection .
- Characterize intermediates and final products with elemental analysis and melting point determination to ensure stoichiometric accuracy .
Q. What analytical challenges arise when quantifying this compound in soil organic matter (OM)-rich matrices?
Methodological Answer:
- Address interference from humic substances by pre-treating samples with alkaline extraction (e.g., NaOH) to isolate hydrocarbons .
- Apply internal standard corrections (e.g., deuterated analogs) to account for matrix effects and validate recovery rates through spike-and-recovery experiments .
- Use large-volume pyrolysis to differentiate polyethylene-derived this compound from OM background signals .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound quantification caused by co-eluting compounds in chromatographic analysis?
Methodological Answer:
- Optimize chromatographic conditions (e.g., column temperature gradients, carrier gas flow rates) to enhance peak separation .
- Implement multivariate statistical analysis (e.g., principal component analysis) to deconvolute overlapping peaks in complex matrices .
- Validate results with two-dimensional GC (GC×GC) or high-resolution mass spectrometry (HRMS) for improved specificity .
Q. What experimental designs are recommended to assess the environmental persistence of this compound in agricultural soils?
Methodological Answer:
- Conduct microcosm studies under controlled conditions (e.g., varying pH, moisture, and microbial activity) to track degradation kinetics .
- Use isotopic labeling (C or C) to trace metabolic pathways and quantify mineralization rates .
- Pair with metagenomic analysis to identify microbial consortia involved in degradation .
Q. How can the overestimation of polyethylene-derived this compound in OM-rich soils be corrected methodologically?
Methodological Answer:
- Develop correction factors based on the ratio of tetradecadiene to this compound in humic acid controls, as OM contributes disproportionately to pentadecadiene signals .
- Perform parallel analyses of OM-free synthetic matrices to isolate polyethylene-specific contributions .
- Apply conservative thresholds (e.g., OM content <1.5%) for reliable quantification, as correction becomes unreliable beyond this limit .
Q. What strategies improve the reproducibility of this compound detection across laboratories?
Methodological Answer:
- Standardize protocols using interlaboratory round-robin tests to harmonize extraction, instrumentation, and data processing .
- Publish detailed supplementary materials , including raw chromatograms, calibration curves, and statistical uncertainty calculations .
- Adhere to ISO/IEC 17025 guidelines for method validation, including precision, accuracy, and limit of detection (LOD) reporting .
Data Presentation and Contradiction Analysis
Q. How should researchers present contradictory data on this compound stability under varying environmental conditions?
Q. How can researchers ensure ethical reporting of this compound data in environmental risk assessments?
Methodological Answer:
What frameworks guide the formulation of rigorous research questions for this compound studies?
Methodological Answer:
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate project scope .
- Use PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies, e.g., "Does OM content (Population) affect polyethylene quantification (Intervention) compared to OM-free controls (Comparison) in soil (Outcome)?" .
- Conduct systematic literature reviews to identify knowledge gaps and justify novelty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
